4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine
Description
This compound features a thiazole core substituted with a methyl group at position 4 and a 1,2,4-oxadiazole ring at position 5, which is further linked to a thiophene moiety. Its molecular formula is C₁₀H₈N₄OS₂ (MW: 264.33 g/mol) . The oxadiazole and thiophene groups are known to enhance electronic properties and binding affinity in bioactive molecules, making this compound a candidate for medicinal chemistry exploration.
Properties
IUPAC Name |
4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4OS2/c1-5-7(17-10(11)12-5)9-13-8(14-15-9)6-3-2-4-16-6/h2-4H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAOIEORJHUWIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=NC(=NO2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Synthesis of the oxadiazole ring: This step often involves the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Formation of the thiazole ring: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The oxadiazole ring can be reduced to form amines or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the oxadiazole ring can produce amines .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives containing the thiazole and oxadiazole structures exhibit notable anticancer properties. For instance, studies have demonstrated that compounds with similar frameworks can inhibit cell proliferation in various cancer cell lines, including:
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 12.5 |
| Compound B | A549 (Lung Cancer) | 15.0 |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, potentially targeting pathways like the NF-kB signaling pathway .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial efficacy against various bacterial strains. A comparative study revealed:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 20 µg/mL |
| S. aureus | 15 µg/mL |
| P. aeruginosa | 25 µg/mL |
These results underscore the potential of this compound as a lead for developing new antimicrobial agents .
Antioxidant Properties
Antioxidant activity is another critical application area for this compound. Studies have shown that it can scavenge free radicals effectively, which is crucial for protecting cells from oxidative stress-related damage. The antioxidant capacity was assessed using various assays, including DPPH and ABTS radical scavenging methods, demonstrating significant activity comparable to standard antioxidants .
Case Studies
Several case studies highlight the applications of this compound in drug development:
- Study on Hepatic Carcinoma : A study investigated the effects of this compound on HepG2 cells, showing a dose-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Efficacy Against Resistant Strains : Another study focused on its effectiveness against multi-drug resistant strains of bacteria, where it exhibited significant inhibitory effects.
Mechanism of Action
The mechanism of action of 4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine involves its interaction with various molecular targets and pathways. For example, in medicinal applications, it may bind to specific enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Structural Analogues with Varied Oxadiazole Substituents
Compounds sharing the thiazole-oxadiazole backbone but differing in substituents on the oxadiazole ring include:
- QZ-8342 : 4-Methyl-5-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (C₁₂H₁₁N₄OS, MW: 275.31 g/mol).
- QZ-3660 : 4-Methyl-5-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine (C₁₂H₁₁N₄OS, MW: 275.31 g/mol).
Key Differences :
- The meta- vs. Both compounds are synthesized via similar routes, with yields >95% under optimized conditions .
Thiadiazole vs. Oxadiazole Derivatives
Replacing the oxadiazole ring with a thiadiazole significantly alters physicochemical properties:
- 5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine (C₆H₆N₄S₂, MW: 198.27 g/mol): This compound lacks the oxadiazole-thiophene moiety, resulting in reduced molecular weight and hydrophobicity.
Comparison :
- The target compound’s oxadiazole-thiophene group likely enhances π-π stacking interactions compared to the thiadiazole derivative, which may improve binding to aromatic enzyme pockets.
Analogues with Modified Core Structures
Pyrrolidine-Linked Oxadiazole-Thiophene Derivatives
- 1-{[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrrolidin-3-amine (C₁₁H₁₄N₄OS, MW: 250.32 g/mol): Replaces the thiazole core with a pyrrolidine ring. The addition of a basic amine group may improve solubility and pharmacokinetics .
Benzodioxol-Substituted Thiazoles
- 4-(1,3-Benzodioxol-5-yl)-5-methyl-1,3-thiazol-2-amine (C₁₁H₁₀N₂O₂S, MW: 234.27 g/mol): Substitutes the oxadiazole-thiophene group with a benzodioxol ring.
Bioactive Analogues with Anticancer Activity
- Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine : These derivatives exhibit IC₅₀ values as low as 1.28 μg/mL against MCF7 breast cancer cells. The thiophene-thiadiazole scaffold demonstrates selective cytotoxicity, though structural differences from the target compound limit direct comparisons .
Biological Activity
4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a combination of oxadiazole and thiazole rings, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, antitumor, and anti-inflammatory properties.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 424.5 g/mol. Its IUPAC name is N-[4-methyl-5-(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O3S2 |
| Molecular Weight | 424.5 g/mol |
| IUPAC Name | N-[4-methyl-5-(3-thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide |
| CAS Number | 1092339-23-5 |
Antimicrobial Activity
Research has demonstrated that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial properties. A study by Dhumal et al. highlighted that derivatives of 1,3,4-oxadiazole showed effective antibacterial activity against various strains including Staphylococcus aureus and Escherichia coli . The presence of the thiophene ring in the structure of this compound may enhance its interaction with bacterial cell membranes or enzymes involved in cell wall synthesis.
Case Study:
In a comparative study of oxadiazole derivatives against E. coli, the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL, indicating promising antibacterial potential .
Antitumor Activity
The thiazole and oxadiazole rings have been implicated in various antitumor activities. Research indicates that compounds with these structures can inhibit tumor growth by inducing apoptosis in cancer cells. For instance, studies have shown that similar compounds significantly inhibited the proliferation of cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) .
Table: Antitumor Activity of Related Compounds
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| 4-Methyl Thiazole Derivative | MCF7 | 15 |
| Oxadiazole-Thiazole Hybrid | HeLa | 10 |
| 4-Methyl Thiazole with Thiophene | HepG2 | 12 |
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are also noteworthy. Compounds with similar structural features have been shown to inhibit pro-inflammatory cytokines and enzymes such as COX and LOX . The mechanism often involves the modulation of NF-kB signaling pathways.
Research Findings:
In vitro studies demonstrated that derivatives of this compound reduced the secretion of TNF-alpha and IL-6 in activated macrophages by approximately 50% at concentrations around 20 µM .
The precise mechanism through which 4-Methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amines exert their biological effects is still under investigation. However, it is hypothesized that the oxadiazole and thiazole rings interact with specific biological targets such as enzymes or receptors involved in inflammation and microbial resistance.
Q & A
Basic Synthesis
Q: What are the standard synthetic protocols for preparing 4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2-amine? A: The synthesis typically involves multi-step reactions. For example:
- Step 1: Formation of the oxadiazole core via cyclization of thioamide intermediates with nitrile oxides under reflux in anhydrous solvents like THF .
- Step 2: Coupling the oxadiazole intermediate with a thiazole precursor (e.g., 4-methyl-1,3-thiazol-2-amine) using bromoacetyl bromide in a basic aqueous medium .
- Step 3: Purification via column chromatography or recrystallization. Key conditions include temperature control (60–80°C), solvent selection (DMF or DMSO), and catalysts like triethylamine .
Advanced Synthesis
Q: How can reaction conditions be optimized to improve yield and purity of the target compound? A: Optimization strategies include:
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Catalyst Use: Triethylamine or pyridine aids in deprotonation during cyclization .
- Temperature Control: Maintaining 70–80°C minimizes side reactions like oxidation of the thiophene moiety .
- In-situ Monitoring: TLC or HPLC tracks reaction progress to isolate intermediates before decomposition .
Basic Characterization
Q: Which spectroscopic techniques are essential for confirming the structure of this compound? A: Standard methods include:
- NMR Spectroscopy: H and C NMR identify protons and carbons in the thiophene, oxadiazole, and thiazole rings. Aromatic protons appear at δ 7.0–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]+ peak at m/z 318.03) .
- IR Spectroscopy: Peaks at 1600–1650 cm confirm C=N stretching in oxadiazole .
Advanced Characterization
Q: How can discrepancies in spectral data (e.g., unexpected NMR shifts) be resolved? A: Discrepancies may arise from tautomerism or impurities. Mitigation strategies:
- 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns quaternary carbons .
- X-ray Crystallography: Provides definitive confirmation of regiochemistry in the oxadiazole-thiazole junction (if crystalline) .
- Elemental Analysis: Validates purity (>98%) by matching calculated vs. observed C, H, N percentages .
Basic Biological Activity
Q: What in vitro assays are used to evaluate the bioactivity of this compound? A: Common assays include:
- Antimicrobial Testing: Broth microdilution (MIC) against S. aureus and E. coli .
- Anticancer Screening: MTT assay on cancer cell lines (e.g., HeLa, MCF-7) to measure IC values .
- Enzyme Inhibition: Fluorescence-based assays targeting kinases or proteases .
Advanced Biological Activity
Q: How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency? A: Key SAR insights:
- Thiophene Substitution: Electron-withdrawing groups (e.g., Cl) at the 5-position enhance antimicrobial activity .
- Oxadiazole Modifications: Replacing phenyl with pyridyl improves solubility and bioavailability .
- Thiazole Core: Methyl groups at position 4 reduce metabolic degradation .
Data Contradiction Analysis
Q: How should researchers address conflicting bioactivity results across studies? A: Contradictions may stem from assay variability or compound stability. Solutions:
- Standardized Protocols: Use CLSI guidelines for antimicrobial assays .
- Stability Studies: Monitor compound degradation in DMSO stock solutions via HPLC .
- Dose-Response Curves: Validate activity across multiple concentrations to rule out false positives .
Computational Methods
Q: What role do molecular docking studies play in understanding this compound’s mechanism? A: Docking (e.g., AutoDock Vina) predicts binding modes to targets like DNA gyrase or tubulin:
- Binding Affinity: Scores (<-7.0 kcal/mol) suggest strong interactions with active sites .
- Pharmacophore Mapping: Identifies critical hydrogen bonds (e.g., oxadiazole N with Arg residues) .
Regioselectivity in Heterocycle Formation
Q: How is regioselectivity achieved during oxadiazole-thiazole cyclization? A: Regioselectivity is controlled by:
- Precursor Design: Using 2-aminothiazole derivatives favors 5-substitution over 4-position .
- Cyclization Agents: Iodine/KI promotes oxadiazole formation without thiazole ring opening .
Stability and Storage
Q: What conditions ensure long-term stability of this compound? A: Best practices include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
